2-(4-fluorobenzyl)isoquinolin-1(2H)-one
Description
Isoquinolinones are nitrogen-containing analogs of isocoumarins and exhibit tautomeric equilibria between lactam and lactim forms . The 4-fluorobenzyl substituent at position 2 introduces electron-withdrawing effects and enhanced lipophilicity, which may improve bioavailability and target binding.
Properties
Molecular Formula |
C16H12FNO |
|---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]isoquinolin-1-one |
InChI |
InChI=1S/C16H12FNO/c17-14-7-5-12(6-8-14)11-18-10-9-13-3-1-2-4-15(13)16(18)19/h1-10H,11H2 |
InChI Key |
LBKCHCHTSRLQMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of 2-(4-fluorobenzyl)isoquinolin-1(2H)-one and its analogs:
*Calculated using molecular formulas.
†Estimated based on structure.
Key Observations:
- In contrast, the 2-fluorobenzyl group in may alter steric interactions due to ortho-substitution.
- Bioactivity : Compound 1f demonstrates significant MDR-reversing activity, attributed to its complex polycyclic structure and methoxy groups, which may facilitate membrane penetration . The hydroxyphenyl derivative shows broader bioactivity (antitumor, antimicrobial), likely due to hydrogen-bonding interactions.
- Synthesis and Yield : Yields vary widely; for example, the hydroxyphenyl analog was obtained in 36% yield via base-mediated cyclization, while simpler derivatives like 3-hydroxyisoindolin-1-ones achieved 90% yields under optimized chromatography conditions .
Pharmacological and Toxicological Profiles
- MDR Reversal : Compound 1f’s low toxicity and potent MDR activity highlight the importance of fluorinated benzyl groups in overcoming drug resistance, possibly through P-glycoprotein inhibition .
- Neuroactive Potential: Tetrahydroisoquinolinones with hydroxyl or methoxy groups (e.g., ) interact with neurotransmitter receptors, suggesting neurotoxicity or neuroprotective effects depending on substituents .
- Antimicrobial Activity : Electron-deficient groups like nitro () may enhance reactivity toward microbial enzymes but could reduce selectivity.
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